molecular formula C15H11O6- B1265293 (+)-Dihydrokaempferol 7-oxoanion

(+)-Dihydrokaempferol 7-oxoanion

Cat. No. B1265293
M. Wt: 287.24 g/mol
InChI Key: PADQINQHPQKXNL-LSDHHAIUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-dihydrokaempferol 7-oxoanion is conjugate base of (+)-dihydrokaempferol. It is a conjugate base of a (+)-dihydrokaempferol.

Scientific Research Applications

Photocatalytic Reduction in Water Treatment

The photocatalytic reduction of oxoanions, such as nitrate and bromate, in drinking water is a critical area of research. Studies have shown that photocatalysis using titanium dioxide can effectively reduce these pollutants to harmless byproducts. This process is sustainable and offers an alternative to traditional treatment methods like ion exchange and reverse osmosis, which leave concentrated waste products. The research highlights that oxoanions are reduced under acidic conditions, with varying reduction rates for different oxoanions (Marks, Yang, Westerhoff, & Doudrick, 2016).

Extraction and Recovery of Oxoanions

Oxoanions, which include environmentally harmful or radioactive metals, pose significant challenges in environmental chemistry. The extraction of these anions, such as chromate, phosphate, and selenate, involves designing compounds with specific coordination sites. This research reviews various methods for extracting these anions, discussing their advantages and limitations (Roundhill & Koch, 2002).

Catalytic Chemistry of Heteropoly Compounds

Heteropolyanions, which are polymeric oxoanions formed by the condensation of different mononuclear oxoanions, have diverse applications in catalysis. These compounds are used in various phases, such as homogeneous liquids and liquid-solid combinations. Their versatile catalytic properties have been demonstrated in both large-scale applications and laboratory results (Okuhara, Mizuno, & Misono, 1996).

Heteropolyniobates Synthesis

The synthesis of heteropolyniobates, formed from niobium oxoanions, is a key area of research. These compounds are essential for various applications due to their unique chemical properties. The study presents a general synthetic procedure for creating heteropolyniobates, offering insights into their formation and potential applications (Nyman, Bonhomme, Alam, Rodriguez, Cherry, Krumhansl, Nenoff, & Sattler, 2002).

Dissociation, Absorption, and Ionization of Sulfur Oxoanions

Research on the dissociation, absorption, and ionization of sulfur oxoanions provides valuable insights into their stability and behavior in different environments. This study offers a theoretical perspective on the energy aspects of these processes, enhancing our understanding of their chemical properties (Abedi, Farrokhpour, Farnia, & Chermahini, 2015).

properties

Product Name

(+)-Dihydrokaempferol 7-oxoanion

Molecular Formula

C15H11O6-

Molecular Weight

287.24 g/mol

IUPAC Name

(2R,3R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-5-olate

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/p-1/t14-,15+/m0/s1

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-M

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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